

Fructose-Proline Formation in Plant-Based Food Models: A Technical Guide

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Compound of Interest

Compound Name: Fructose-proline

Cat. No.: B142040

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Introduction

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food chemistry, responsible for the desirable color, aroma, and flavor of many cooked foods. This complex cascade of reactions occurs between reducing sugars and amino acids. In the context of plant-based foods, which are rich in both, the Maillard reaction is of particular interest. Fructose, a prevalent reducing sugar in many fruits and vegetables, and proline, an amino acid often found in high concentrations in plants, especially under stress conditions, are key reactants in this process. Their initial condensation product, N-(1-deoxy-D-fructos-1-yl)-L-proline, commonly known as **fructose-proline** (Fru-Pro), is a significant intermediate that influences the final sensory and nutritional properties of processed plant-based products. This technical guide provides an in-depth overview of the formation of **fructose-proline** in plant-based food models, summarizing quantitative data, detailing experimental protocols for its analysis, and visualizing the core pathways.

Fructose-Proline Formation: The Maillard Reaction Pathway

The formation of **fructose-proline** is an early step in the Maillard reaction. The process begins with the condensation of the carbonyl group of fructose with the amino group of proline to form a Schiff base. This unstable intermediate then undergoes rearrangement to form the more

stable Amadori compound, **fructose-proline**. The formation and subsequent degradation of **fructose-proline** are influenced by factors such as pH, temperature, and water activity. For instance, the formation and decomposition of Fru-Pro have been observed to be faster at a neutral pH of 7 compared to a more acidic pH of 6.

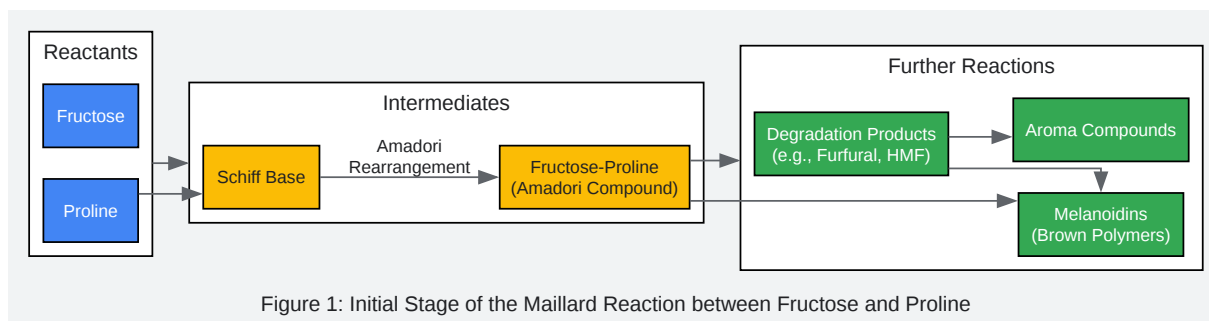


Figure 1: Initial Stage of the Maillard Reaction between Fructose and Proline

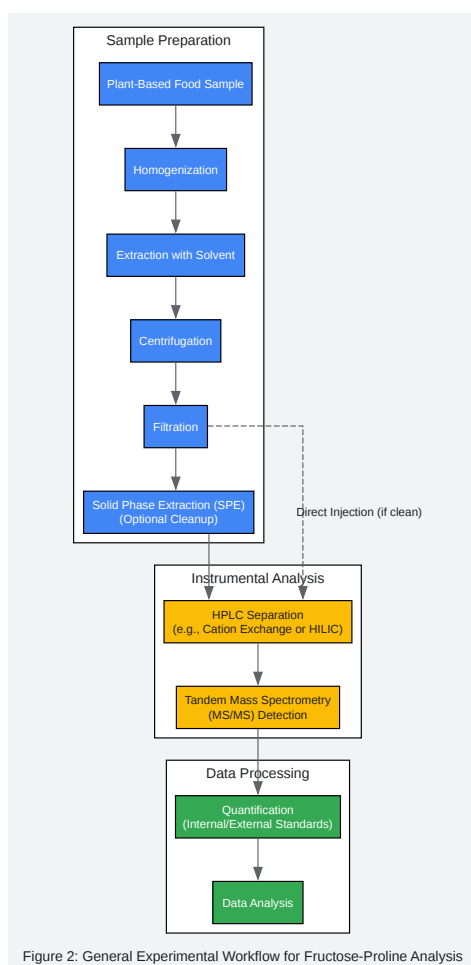


Figure 2: General Experimental Workflow for Fructose-Proline Analysis

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